molecular formula C9H11NO B8633168 1-(4-Methylpyridin-3-yl)propan-1-one

1-(4-Methylpyridin-3-yl)propan-1-one

Cat. No.: B8633168
M. Wt: 149.19 g/mol
InChI Key: YQJXKHMRBXPWQS-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-3-yl)propan-1-one is a ketone derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a propan-1-one moiety at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in tuberculosis drug research. Its synthesis via 4-methylnicotinic acid derivatives achieves high yields (95%), and its structural characterization includes $ ^1H $ NMR data (δ 8.87, 7.95, 7.21 ppm) and a molecular ion peak at [M + H]$ ^+ = 181.1 $ .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(4-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C9H11NO/c1-3-9(11)8-6-10-5-4-7(8)2/h4-6H,3H2,1-2H3

InChI Key

YQJXKHMRBXPWQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CN=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Methylpyridin-3-yl)propan-1-one with structurally related propan-1-one derivatives, emphasizing substituent effects on physicochemical properties, applications, and biological activity.

Table 1: Structural and Functional Comparison of Propan-1-one Derivatives

Compound Name Substituents/Modifications Molecular Weight Key Properties/Findings Application/Use Reference
This compound 4-Methylpyridin-3-yl 163.19 g/mol High-yield synthesis (95%), NMR data available Pharmaceutical intermediate
3-(Dimethylamino)-1-(4-methylpyridin-3-yl)propan-1-one Added dimethylamino group 208.27 g/mol Antitubercular SAR study candidate Tuberculosis drug research
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) 2-Hydroxyphenyl, 4-pyridinyl 243.26 g/mol Negative genotoxicity (bacterial tests), FEMA# 4721 Flavoring agent (high exposure)
4-Fluoromethcathinone (4-FMC) 4-Fluorophenyl, methylamino 197.22 g/mol CNS activity, water-soluble HCl salt Psychoactive substance
1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Nerone) Cyclohexenyl ring with methyl/isopropyl 194.31 g/mol High volatility, neroli-like fragrance Perfumery
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one Nitro, methyl, hydroxyl groups 223.21 g/mol Nitration synthesis (75–80% yield) Chemical intermediate

Key Structural and Functional Insights

Substituent Impact on Bioactivity The dimethylamino group in 3-(dimethylamino)-1-(4-methylpyridin-3-yl)propan-1-one enhances interactions with biological targets, likely contributing to its antitubercular activity . Halogenation (e.g., fluorine in 4-FMC) increases lipophilicity, improving blood-brain barrier penetration and CNS activity, as seen in cathinone derivatives .

Polarity and Toxicity Considerations Hydroxyl groups (e.g., in No. 2158) improve solubility but may introduce metabolic challenges.

Application-Driven Design Fragrance compounds (e.g., Nerone) prioritize volatility and stability, achieved through aliphatic rings (cyclohexenyl) and branched substituents (isopropyl) . Psychoactive substances (e.g., 4-FMC) leverage aromatic fluorination and amino groups to modulate receptor affinity and pharmacokinetics .

Analytical and Synthetic Methodologies

  • SHELXL and Multiwfn are critical for structural refinement and electronic property analysis, respectively, enabling precise characterization of substituent effects on molecular behavior .

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